(3-Phenyl-2-propen-1-YL)propylamine (3-Phenyl-2-propen-1-YL)propylamine
Brand Name: Vulcanchem
CAS No.: 869941-93-5
VCID: VC8004472
InChI: InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3
SMILES: CCCNCC=CC1=CC=CC=C1
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

(3-Phenyl-2-propen-1-YL)propylamine

CAS No.: 869941-93-5

Cat. No.: VC8004472

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenyl-2-propen-1-YL)propylamine - 869941-93-5

Specification

CAS No. 869941-93-5
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 3-phenyl-N-propylprop-2-en-1-amine
Standard InChI InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3
Standard InChI Key XVODXZBINOXIOP-UHFFFAOYSA-N
SMILES CCCNCC=CC1=CC=CC=C1
Canonical SMILES CCCNCC=CC1=CC=CC=C1

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (E)-3-phenyl-N-propylprop-2-en-1-amine, reflecting the E-configuration of the propenyl moiety and the propylamine substituent . Its molecular formula, C₁₂H₁₇N, denotes 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.

Structural Depiction

The compound’s structure comprises:

  • A propylamine group (-CH₂CH₂CH₂NH₂) attached to a propenyl chain.

  • A phenyl group (C₆H₅) bonded to the β-carbon of the propenyl unit.

Table 1: Key Structural Identifiers

IdentifierValue
SMILES NotationCCCNC/C=C/C1=CC=CC=C1
InChIKeyXVODXZBINOXIOP-RMKNXTFCSA-N
Canonical SMILESCCCNCC=CC1=CC=CC=C1

The SMILES string explicitly encodes the E-configuration of the double bond in the propenyl group .

Computed Physicochemical Properties

PubChem’s computational algorithms provide critical insights into the compound’s behavior in biological and chemical systems.

Partition Coefficient and Solubility

The XLogP3-AA value of 2.8 indicates moderate hydrophobicity, suggesting preferential partitioning into lipid membranes over aqueous environments . This property is pivotal for predicting bioavailability and membrane permeability in pharmacological contexts.

Hydrogen Bonding and Rotational Flexibility

  • Hydrogen Bond Donor Count: 1 (amine group).

  • Hydrogen Bond Acceptor Count: 1 (amine lone pair).

  • Rotatable Bond Count: 5, conferring significant conformational flexibility .

PropertyValue
Molecular Weight175.27 g/mol
XLogP3-AA2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bond Count5
Exact Mass175.136099547 Da

Molecular Structure Analysis

Stereochemical Considerations

The E-configuration of the propenyl group ensures minimal steric hindrance between the phenyl ring and the propylamine chain, optimizing molecular stability. This configuration is confirmed by the InChIKey (XVODXZBINOXIOP-RMKNXTFCSA-N), which encodes stereochemical details .

Tautomerism and Resonance

The propenyl group participates in resonance with the phenyl ring, delocalizing π-electrons across the conjugated system. This resonance stabilizes the molecule and influences its reactivity in electrophilic substitution reactions.

Synonyms and Registry Numbers

The compound is cataloged under multiple synonyms and registry identifiers, facilitating cross-referencing in chemical databases:

Table 3: Synonyms and Registry Identifiers

SynonymRegistry Number
(3-PHENYL-2-PROPEN-1-YL)PROPYLAMINE869941-93-5
(E)-3-phenyl-N-propylprop-2-en-1-amine1192555-30-8
(2E)-3-phenylprop-2-en-1-ylamineN/A

While specific biological or industrial applications are not detailed in the cited sources, the compound’s structural features suggest utility in:

  • Organic Synthesis: As a building block for designing pharmacophores or ligands.

  • Material Science: Investigating its role in polymer chemistry due to the reactive amine and vinyl groups.

  • Computational Chemistry: Serving as a model for studying steric and electronic effects in conjugated systems.

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